

Fimepinostat first-in-class dual inhibitor discovery

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Fimepinostat

CAS No.: 1339928-25-4

Cat. No.: S548375

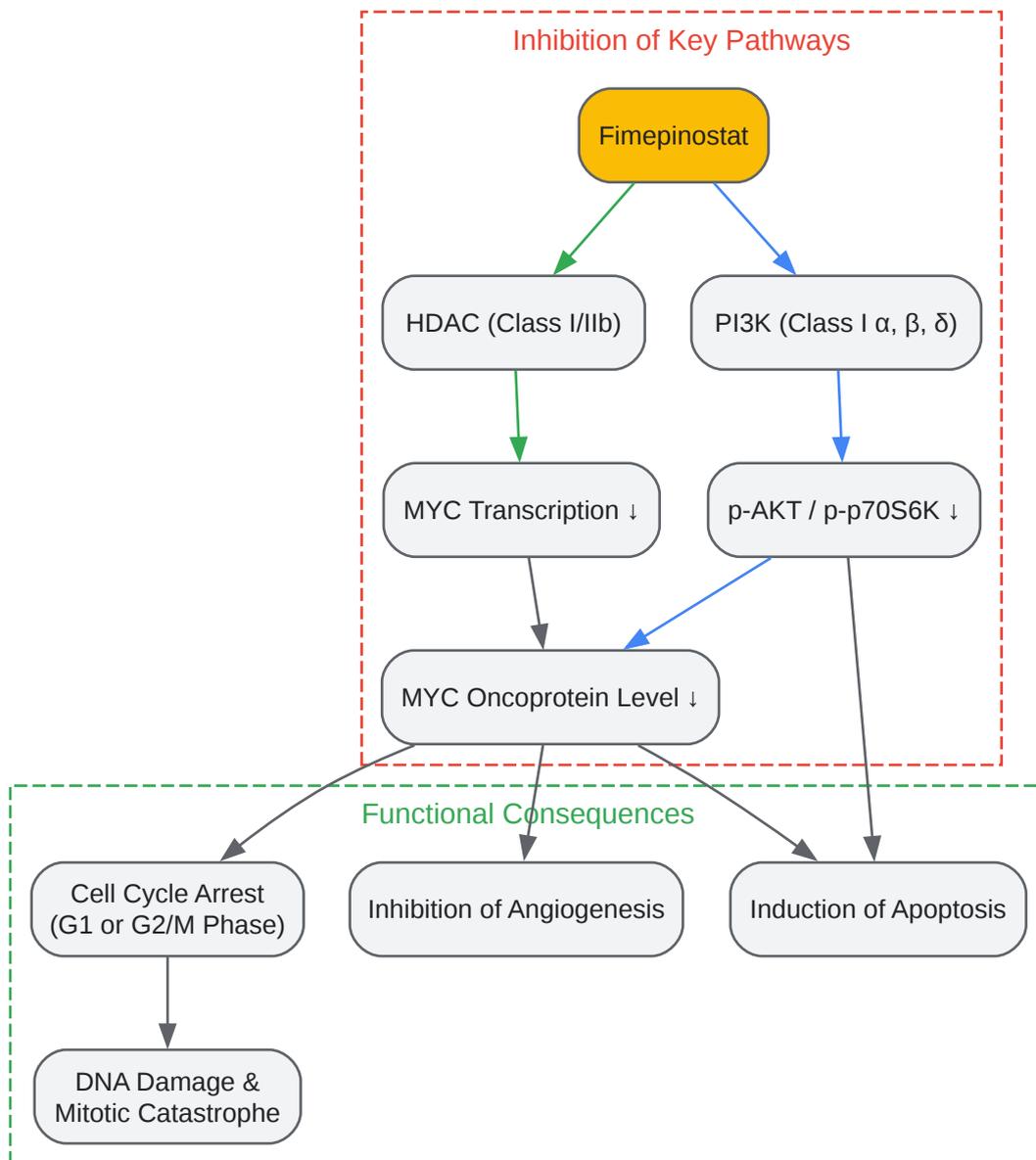
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Mechanism of Action and Rationale

Fimepinostat's design is based on the convergence of the **PI3K/AKT/mTOR** and **HDAC** pathways in driving cancer cell proliferation, survival, and resistance [1].

- **Dual Targeting Rationale:** Simultaneous inhibition creates a synergistic anti-tumor effect and helps overcome compensatory mechanisms that can lead to resistance with single-target agents [2] [1].
- **Suppression of Oncogenic Proteins:** A key outcome of this dual inhibition is the potent suppression of the **MYC oncogene**. PI3K inhibition promotes MYC protein degradation, while HDAC inhibition represses MYC transcription. This dual attack is particularly effective in MYC-driven cancers, such as some lymphomas [3] [1].
- **Impact on Signaling Pathways:** Treatment with **fimepinostat** leads to reduced phosphorylation of **AKT** and its downstream target **p70S6K**, confirming the effective blockade of the PI3K/AKT/mTOR signaling axis in cancer cells [2].

The following diagram illustrates the mechanism of action of **Fimepinostat** and its functional consequences in cancer cells.



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Key Experimental Models and Protocols

The following tables summarize the experimental methodologies used to evaluate **Fimepinostat**'s efficacy across different research areas.

Table 2: Key In Vitro & Ex Vivo Experimental Models

Study Focus	Cell Models Used	Key Assays and Readouts
<p> HIV-1 Latency Reversal [4] J-lat Tat-GFP (A1 clone), ACH-2 cell lines; primary CD4+ T cells from ART-treated donors. Flow Cytometry: GFP expression (J-lat). ELISA: HIV-1 p24 gag (ACH-2). Droplet Digital PCR: Cell-associated unspliced HIV-1 RNA (primary cells). T cell phenotyping: CD69 (activation), Ki67 (proliferation). Solid Tumors (e.g., Glioblastoma, HCC, NSCLC) [5] [2] [6] <i>Cell lines:</i> U87, T98G, A172 (GBM); HuH-7, BEL-7402 (HCC); A549, H1299 (NSCLC). <i>Primary cells:</i> Glioblastoma Microvascular Endothelial Cells (GMECs), primary HCC cells. Viability/Proliferation: CCK-8, BrdU incorporation. Apoptosis: Annexin V/7-AAD staining + Flow Cytometry; Caspase-3/7 activity. Protein Analysis: Western Blot (p-AKT, c-MYC, Bcl-2). Angiogenesis: GMEC capillary network formation on Matrigel. Synergy Studies [6] Glioblastoma cell lines (U251, U373, etc.) treated with Fimepinostat + Temozolomide. Combination Index (CI): Calculated using CompuSyn software. CI < 1 indicates synergy. </p>		

Table 3: Key In Vivo Experimental Models

Disease Model	Model Details	Treatment & Evaluation
<p> Glioblastoma Xenograft [6] Animals: Female athymic nude mice. Engraftment: Subcutaneous injection of U87 cells. Group Size: n=8 per group. Dosing: Fimepinostat (10 mg/kg, oral gavage, daily); Temozolomide (5 mg/kg). Duration: 21 days. Endpoints: Tumor volume (caliper measurements), survival analysis. Hepatocarcinoma (HCC) [5] [7] Animals: Tumor-bearing mouse model (details not fully specified in snippets). Engraftment: Information from full text required. Dosing & Evaluation: Fimepinostat suppressed HCC cells in vivo (specific dosing and metrics from full text). </p>		

Clinical Development and Regulatory Status

Fimepinostat has been investigated primarily in hematological malignancies and has received significant regulatory designations, though its development appears to have been deprioritized recently.

- **Key Regulatory Designations:** The U.S. FDA granted **Orphan Drug Designation for DLBCL** in 2015 and **Fast Track Designation** in 2018 for adult patients with relapsed or refractory DLBCL after

two or more lines of therapy [3] [1].

- **Clinical Trial Outcomes:** A Phase 1 trial established the recommended Phase 2 dose and showed objective responses in patients with relapsed/refractory DLBCL [3]. However, a Phase 1 combination study with venetoclax was discontinued in 2020 due to lack of efficacy, and a Phase 2 trial in thyroid cancer was terminated [1].
- **Current Status:** While some trials (e.g., in pediatric CNS cancers) were listed as ongoing but not recruiting, recent corporate updates from Curis suggest **Fimepinostat** is no longer a primary focus of development [1].

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References

1. Fimepinostat | Advanced Drug Monograph - MedPath [trial.medpath.com]
2. CUDC-907 exerts an inhibitory effect on non-small cell ... [sciencedirect.com]
3. Fimepinostat [curis.com]
4. Fimepinostat, a novel dual inhibitor of HDAC and PI3K ... [pmc.ncbi.nlm.nih.gov]
5. Therapeutic Potential of CUDC-907 (Fimepinostat) for ... [pmc.ncbi.nlm.nih.gov]
6. Fimepinostat is a dual inhibitor of tumor and angiogenesis in ... [pmc.ncbi.nlm.nih.gov]
7. Therapeutic Potential of CUDC-907 (Fimepinostat) for ... [frontiersin.org]

To cite this document: Smolecule. [Fimepinostat first-in-class dual inhibitor discovery]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548375#fimepinostat-first-in-class-dual-inhibitor-discovery>]

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